molecular formula C24H14BrN3O4 B11557616 2-(4-bromophenyl)-N-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine

2-(4-bromophenyl)-N-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine

Cat. No.: B11557616
M. Wt: 488.3 g/mol
InChI Key: XXVKDQLVTYWWLN-UHFFFAOYSA-N
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Description

(E)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[5-(3-NITROPHENYL)FURAN-2-YL]METHANIMINE is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a benzoxazole ring, and a nitrophenyl-furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[5-(3-NITROPHENYL)FURAN-2-YL]METHANIMINE typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole ring, followed by the introduction of the bromophenyl and nitrophenyl-furan groups. Common reagents used in these reactions include bromine, nitrobenzene, and furan derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[5-(3-NITROPHENYL)FURAN-2-YL]METHANIMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert nitro groups to amines.

    Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often carried out in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles like amines or thiols; reactions may require the presence of a base and are conducted under reflux conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and substituted benzoxazole derivatives.

Scientific Research Applications

(E)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[5-(3-NITROPHENYL)FURAN-2-YL]METHANIMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as a component in chemical sensors.

Mechanism of Action

The mechanism of action of (E)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[5-(3-NITROPHENYL)FURAN-2-YL]METHANIMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[5-(3-NITROPHENYL)FURAN-2-YL]METHANIMINE is unique due to its complex structure, which combines multiple functional groups and aromatic rings

Properties

Molecular Formula

C24H14BrN3O4

Molecular Weight

488.3 g/mol

IUPAC Name

N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-1-[5-(3-nitrophenyl)furan-2-yl]methanimine

InChI

InChI=1S/C24H14BrN3O4/c25-17-6-4-15(5-7-17)24-27-21-13-18(8-10-23(21)32-24)26-14-20-9-11-22(31-20)16-2-1-3-19(12-16)28(29)30/h1-14H

InChI Key

XXVKDQLVTYWWLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=NC3=CC4=C(C=C3)OC(=N4)C5=CC=C(C=C5)Br

Origin of Product

United States

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